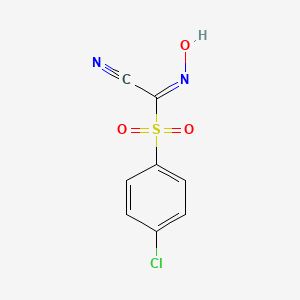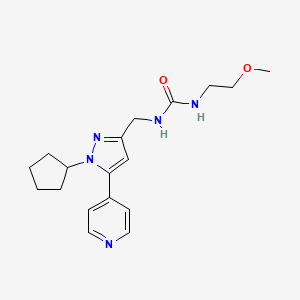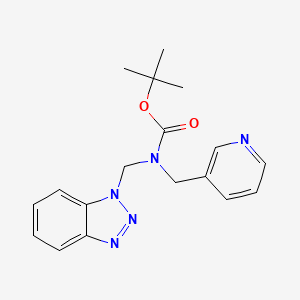
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, also known as Boc-protected benzotriazole (Boc-BT), is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-BT is a versatile reagent that can be used in a variety of organic reactions, including peptide synthesis and polymerization.
Applications De Recherche Scientifique
Boc-BT has a wide range of applications in scientific research. One of the most significant applications is in peptide synthesis. Boc-BT can be used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. Boc-BT has also been used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery and gene therapy.
Mécanisme D'action
The mechanism of action of Boc-BT is not fully understood. However, it is believed that Boc-BT acts as a nucleophilic catalyst, facilitating the formation of peptide bonds by attacking the carbonyl group of the amino acid. Boc-BT can also act as a scavenger of unwanted byproducts in chemical reactions, which can increase the yield of the desired product.
Biochemical and Physiological Effects:
Boc-BT has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low levels of acute toxicity. Boc-BT is also stable under a wide range of conditions, making it an attractive reagent for use in a variety of applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Boc-BT is its versatility. It can be used in a wide range of chemical reactions, including peptide synthesis and polymerization. Boc-BT is also relatively inexpensive and easy to prepare. However, Boc-BT has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, Boc-BT can be difficult to remove from the final product, which can complicate purification.
Orientations Futures
There are many potential future directions for research on Boc-BT. One area of interest is the development of new applications for Boc-BT in organic synthesis. For example, Boc-BT could be used in the synthesis of new types of polymers or in the development of new drug delivery systems. Another potential direction is the development of new methods for removing Boc-BT from reaction products, which could simplify the purification process. Finally, there is potential for further research on the mechanism of action of Boc-BT, which could lead to a better understanding of its properties and potential applications.
Méthodes De Synthèse
The synthesis of Boc-BT involves the reaction of 1H-1,2,3-benzotriazole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with pyridine-3-methanol to form Boc-BT. The overall yield of this process is typically around 70%.
Propriétés
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVRXFNRHFICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)
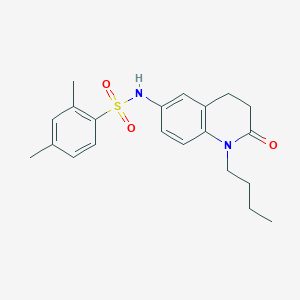
![N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2387540.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
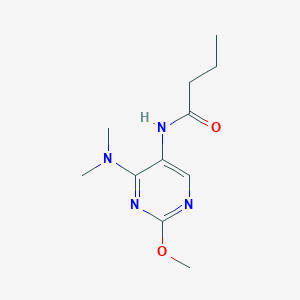
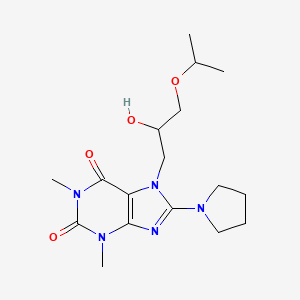

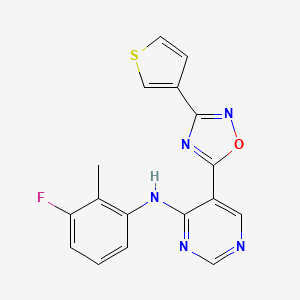
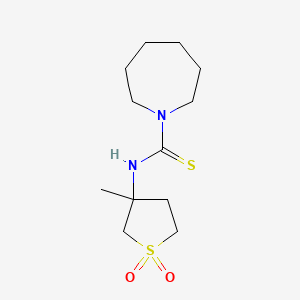
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
